2-Bromo-1H-indol-5-amine 2-Bromo-1H-indol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18843449
InChI: InChI=1S/C8H7BrN2/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H,10H2
SMILES:
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol

2-Bromo-1H-indol-5-amine

CAS No.:

Cat. No.: VC18843449

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1H-indol-5-amine -

Specification

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
IUPAC Name 2-bromo-1H-indol-5-amine
Standard InChI InChI=1S/C8H7BrN2/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H,10H2
Standard InChI Key SPFPGHXWEJSTGT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)C=C(N2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The indole core of 2-bromo-1H-indol-5-amine consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. The bromine atom at the 2-position introduces steric and electronic effects that influence reactivity, while the amine group at the 5-position participates in hydrogen bonding and serves as a site for further functionalization. The compound’s IUPAC name is 2-bromo-1H-indol-5-amine, with a canonical SMILES representation of C1=CC2=C(C=C1N)C=C(N2)Br.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for aromatic protons adjacent to the bromine and amine groups. For instance, protons near the bromine atom exhibit downfield shifts due to the electron-withdrawing effect, while the amine protons appear as broad singlets in 1H^1\text{H}-NMR spectra. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 211.06, consistent with the molecular formula.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 2-bromo-1H-indol-5-amine typically involves bromination of 1H-indol-5-amine using electrophilic agents such as bromine (Br2\text{Br}_2) or N-bromosuccinimide (NBS). A common protocol involves dissolving 1H-indol-5-amine in acetic acid and adding NBS at 0–5°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography, yielding 2-bromo-1H-indol-5-amine with >90% purity.

Reaction Scheme:

1H-Indol-5-amine+NBSAcOH, 25°C2-Bromo-1H-indol-5-amine+Succinimide\text{1H-Indol-5-amine} + \text{NBS} \xrightarrow{\text{AcOH, 25°C}} \text{2-Bromo-1H-indol-5-amine} + \text{Succinimide}

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Automated systems regulate temperature and stoichiometry, minimizing byproducts. For example, a mixture of 1H-indol-5-amine and bromine in chloroform is pumped through a reactor at 50°C, achieving conversions exceeding 95% with minimal waste.

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with reagents such as sodium azide (NaN3\text{NaN}_3) or potassium thiolate (KSH\text{KSH}). For instance, treatment with sodium methoxide in dimethylformamide (DMF) at 120°C produces 2-methoxy-1H-indol-5-amine, a precursor for serotonin receptor ligands.

Cross-Coupling Reactions

2-Bromo-1H-indol-5-amine participates in Suzuki-Miyaura couplings with aryl boronic acids. Using palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in tetrahydrofuran (THF), biaryl derivatives are synthesized, which are pivotal in developing kinase inhibitors.

Example Reaction:

2-Bromo-1H-indol-5-amine+Ar-B(OH)2Pd catalyst2-Aryl-1H-indol-5-amine\text{2-Bromo-1H-indol-5-amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Aryl-1H-indol-5-amine}

Biological Activity

Preliminary studies indicate moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and anticancer potential via caspase-3 activation in HeLa cells (IC50_{50} = 45 µM). The amine group enhances solubility, facilitating interactions with biological targets.

Comparative Analysis with Structural Analogues

5-Bromo-1H-indol-2-amine

This isomer, with bromine at the 5-position and amine at the 2-position, exhibits distinct NMR shifts (e.g., aromatic protons at δ 7.15–7.30 ppm in CDCl3_3) and reduced steric hindrance, favoring faster coupling reactions . Its molecular weight remains identical (211.06 g/mol), but applications differ, with 5-bromo-1H-indol-2-amine being used in antiviral research .

7-Bromo-1H-indol-5-amine

The bromine at the 7-position alters electronic effects, shifting the indole ring’s electron density and reducing reactivity in NAS. This isomer is less commonly utilized in drug synthesis.

5-Bromo-1H-benzo[d]imidazol-2-amine

Replacing the indole core with a benzimidazole ring increases thermal stability (melting point >250°C) and enhances affinity for viral proteases, making it a candidate for antiviral therapies.

Industrial and Research Applications

Pharmaceutical Intermediates

2-Bromo-1H-indol-5-amine is a key intermediate in synthesizing kinase inhibitors and serotonin receptor modulators. For example, coupling with 2,5-dimethoxyphenethyl groups yields compounds with nanomolar affinity for 5-HT2A_{2A} receptors.

Material Science

The compound’s aromatic system and halogen substituent make it suitable for organic light-emitting diodes (OLEDs). Its electroluminescent properties are under investigation for blue-emitting materials.

Challenges and Future Directions

Synthetic Challenges

Steric hindrance at the 2-position often necessitates harsh reaction conditions, leading to side reactions. Developing milder catalytic systems (e.g., photoredox catalysis) could improve selectivity.

Biological Optimization

Structural modifications, such as introducing electron-donating groups at the 3-position, may enhance bioavailability. Computational studies (e.g., molecular docking) are guiding the design of derivatives with improved target binding.

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